(5-(Furan-3-yl)pyridin-3-yl)methanamine (5-(Furan-3-yl)pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1346687-22-6
VCID: VC3004469
InChI: InChI=1S/C10H10N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2
SMILES: C1=COC=C1C2=CN=CC(=C2)CN
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol

(5-(Furan-3-yl)pyridin-3-yl)methanamine

CAS No.: 1346687-22-6

Cat. No.: VC3004469

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

(5-(Furan-3-yl)pyridin-3-yl)methanamine - 1346687-22-6

Specification

CAS No. 1346687-22-6
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
IUPAC Name [5-(furan-3-yl)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C10H10N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2
Standard InChI Key NMRNPOLCWSRQFU-UHFFFAOYSA-N
SMILES C1=COC=C1C2=CN=CC(=C2)CN
Canonical SMILES C1=COC=C1C2=CN=CC(=C2)CN

Introduction

Chemical Structure and Properties

Structural Characteristics

(5-(Furan-3-yl)pyridin-3-yl)methanamine consists of a furan ring attached at the 3-position to the 5-position of a pyridine ring, with a methanamine (-CH₂NH₂) group at the 3-position of the pyridine ring. This structural arrangement creates a molecule with multiple sites for potential interactions with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions .

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physicochemical properties that influence its behavior in biological systems and chemical reactions. Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of (5-(Furan-3-yl)pyridin-3-yl)methanamine

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.199 g/mol
CAS Number1346687-22-6
Exact Mass174.079
LogP (calculated)Not available-
Topological Polar Surface AreaNot available-

The presence of the primary amine group (-NH₂) confers basic properties to the molecule, while the furan and pyridine rings contribute to its aromatic character and potential for π-π interactions with biological targets. These structural features make it an interesting scaffold for medicinal chemistry applications .

Synthesis Methods

Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions represent a common approach for the synthesis of compounds containing linked aromatic heterocycles. For related compounds, this reaction typically involves coupling between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst .

A general synthetic route for similar compounds involves:

  • Suzuki cross-coupling reaction between a halogenated pyridine and a furan-boronic acid derivative

  • Functional group interconversion to introduce the amine group, often through reductive amination of an aldehyde intermediate

Reductive Amination

Compounds with similar structural features have been synthesized through reductive amination reactions. For instance, related compounds were prepared through the condensation of furan-containing aldehydes with primary amines, followed by reduction using sodium cyanoborohydride (NaBH₃CN) or similar reducing agents . This approach could potentially be adapted for the synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine.

Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used analytical techniques for the identification and purity assessment of heterocyclic compounds like (5-(Furan-3-yl)pyridin-3-yl)methanamine. These techniques can provide valuable information about the compound's retention time, mass spectrum, and purity profile .

Structure-Activity Relationships

Structural Features Affecting Activity

Several structural features of (5-(Furan-3-yl)pyridin-3-yl)methanamine may contribute to its potential biological activity:

CompoundStructural DifferencesMolecular WeightBiological ActivitySource
(5-(Furan-3-yl)pyridin-3-yl)methanamineReference compound174.20 g/molNot specifically reported
(5-(Pyridin-3-yl)furan-2-yl)methanamineDifferent connectivity between furan and pyridine rings174.20 g/molNot specifically reported
N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamineAdditional methyl group on amine; different connectivity188.23 g/molPotential enzyme inhibitor
N,N-dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamineTwo methyl groups on amine; different connectivity202.25 g/molPotential enzyme inhibitor

The subtle structural differences between these compounds can significantly affect their biological properties, including binding affinity, selectivity, and pharmacokinetic characteristics .

Chemical Reactions and Reactivity

Functional Group Reactivity

The presence of multiple functional groups in (5-(Furan-3-yl)pyridin-3-yl)methanamine allows for diverse chemical transformations:

  • The primary amine group can undergo various reactions, including:

    • Acylation to form amides

    • Alkylation to form secondary or tertiary amines

    • Reductive amination with aldehydes or ketones

    • Formation of urea derivatives through reaction with isocyanates

  • The furan ring exhibits characteristic reactions of aromatic heterocycles, including:

    • Electrophilic aromatic substitution (though less reactive than benzene)

    • Ring-opening reactions under acidic conditions

    • Diels-Alder reactions as a diene component

  • The pyridine ring can participate in:

    • Nucleophilic aromatic substitution reactions

    • Metal-catalyzed cross-coupling reactions

    • N-oxidation to form pyridine N-oxides

Stability Considerations

The furan ring in (5-(Furan-3-yl)pyridin-3-yl)methanamine may exhibit sensitivity to strong acidic conditions due to potential ring-opening reactions. This consideration is important for both synthesis planning and formulation of potential pharmaceutical products containing this scaffold .

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